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Application Notes
Introduction to Lixumistat

Lixumistat (formerly IM156) is an investigational, orally administered small molecule biguanide
that acts as a potent inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron
transport chain.[1][2] By targeting this complex, Lixumistat effectively inhibits the oxidative
phosphorylation (OXPHOS) pathway, a critical metabolic process for energy (ATP) production
in cancer cells.[1][3] Certain tumors, particularly those resistant to standard therapies, exhibit
increased reliance on OXPHOS for survival and proliferation.[2] Lixumistat's mechanism of
action is designed to exploit this metabolic vulnerability, making it a promising candidate for
treating various malignancies, including pancreatic cancer.

Mechanism of Action: OXPHOS Inhibition

The oxidative phosphorylation pathway is a primary source of ATP and metabolic precursors
required for the rapid growth and proliferation of cancer cells. Lixumistat specifically targets and
inhibits PC1, which is the first and largest enzyme complex in the electron transport chain. This
inhibition disrupts the transfer of electrons, reduces ATP production, and induces metabolic
stress, which can lead to suppressed tumor growth and potentially overcome resistance to
other chemotherapeutic agents.
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Clinical Development and Recommended Phase 2 Dose
(RP2D)

Lixumistat has been evaluated in clinical trials to determine its safety, tolerability, and
preliminary efficacy. A key Phase 1b dose-escalation study (NCT05497778), conducted in
patients with advanced pancreatic ductal adenocarcinoma (PDAC), established the
Recommended Phase 2 Dose (RP2D). In this trial, Lixumistat was administered in combination
with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel.

The RP2D for Lixumistat, when used in this combination, was determined to be 400 mg
administered orally once daily (QD). This dose was selected based on safety and tolerability
data, as higher doses (e.g., 800 mg/day) were associated with a greater incidence of side
effects.

Data Presentation
Dose Escalation Summary (NCT05497778)

The dose-escalation phase of the trial evaluated two dose levels of Lixumistat in combination
with gemcitabine and nab-paclitaxel.

Dose Level Lixumistat Dose Number of Patients RP2D Selected
1 400 mg QD 8 Yes
2 800 mg QD 6 No

QD: once daily. RP2D: Recommended Phase 2 Dose.

Clinical Activity at RP2D (400 mg QD)

Efficacy-evaluable patients treated at the RP2D demonstrated encouraging clinical activity.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2838846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Efficacy Endpoint Result

Objective Partial Response (PR) 62.5% (5 of 8 patients)
Stable Disease (SD) 37.5% (3 of 8 patients)
Disease Control Rate (DCR) 100%

Median Progression-Free Survival (PFS) 9.7 months

Median Overall Survival (OS) 18.0 months

Patient Demographics at RP2D (400 mg QD)

Characteristic Value

Number of Patients 8 (response-evaluable)
Mean Age (+ SD) 66.5 + 8 years

Sex 63% Female

Experimental Protocols
Phase 1b Study Protocol (NCT05497778)

This protocol outlines the methodology used to determine the RP2D of Lixumistat in
combination with chemotherapy for advanced pancreatic cancer.

Primary Objective:

» To assess the safety and tolerability of Lixumistat in combination with gemcitabine and nab-
paclitaxel.

o To determine the RP2D of Lixumistat for subsequent Phase 2 studies.
Study Design:
» A Phase 1b, open-label, single-arm, dose-escalation study followed by an expansion phase.

Patient Population (Inclusion Criteria):
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e Adults (age = 18 years) with a diagnosis of advanced or metastatic pancreatic ductal
adenocarcinoma.

» Candidates for frontline therapy.

o Adequate organ function.

Treatment Regimen:

o Lixumistat: Administered orally once daily at escalating doses (400 mg or 800 mg).

» Gemcitabine and Nab-paclitaxel: Administered at standard doses as frontline therapy.
Dose Escalation and DLT Assessment:

o A cohort-based dose escalation design was used.

o Patients were monitored for Dose-Limiting Toxicities (DLTs) during the initial treatment
cycles.

o The RP2D was defined as the highest dose level at which the incidence of DLTs was
acceptable.

o Common treatment-related side effects included nausea, vomiting, skin rash, fatigue, and
diarrhea.

Efficacy Assessment:

e Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors
(RECIST).

e Assessments included Objective Response Rate (ORR), Disease Control Rate (DCR),
Progression-Free Survival (PFS), and Overall Survival (OS).

Visualizations
Signaling Pathway Diagram
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Caption: Mechanism of Lixumistat inhibiting Protein Complex | in the OXPHOS pathway.
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Experimental Workflow Diagram

Phase 1b Clinical Trial (NCT05497778)
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Caption: Workflow for the Lixumistat Phase 1b dose-escalation trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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